molecular formula C6H5N3O B070278 1H-pyrazolo[3,4-b]pyridin-1-ol CAS No. 159487-16-8

1H-pyrazolo[3,4-b]pyridin-1-ol

Cat. No.: B070278
CAS No.: 159487-16-8
M. Wt: 135.12 g/mol
InChI Key: LHNGLGRPIMOUDV-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridin-1-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Preparation Methods

The synthesis of 1H-pyrazolo[3,4-b]pyridin-1-ol can be achieved through various synthetic routes. One common method involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, resulting in high yields and enantioselectivity . Another approach includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . Industrial production methods often involve similar synthetic strategies but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-b]pyridin-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, phosphorus oxychloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-pyrazolo[3,4-b]pyridin-1-ol involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can regulate signal transduction pathways involved in cell proliferation, differentiation, and survival . This makes it a promising candidate for the development of targeted therapies for cancer and other diseases.

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]pyridin-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and substitution patterns, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-hydroxypyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-9-6-5(4-8-9)2-1-3-7-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNGLGRPIMOUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(N=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of Na2CO3.10 H2O (7.3 mmol) in H2O (10 ml) is emulsified under vigorous stirring at about room temperature or slightly elevated temperature with a solution of 2-nitro-3-methoxypyridine (4.25 mmol) and tetrabutylammonium bromide (10.06 mmol) as phase transfer catalyst in methylene chloride (~20 mL). 2-phenyl-5(4H)-oxazolone (~60 mmol) is added in several portions during one hour. The layers are separated and the aqueous phase is washed with CH2Cl2. The combined organic solutions are dried with Na2SO4 and is evaporated under reduced pressure. The residue is chromatographed in silica gel starting with petroleum ether to which methylene chloride is gradually added. After recrystallizing, the complex is placed in refluxing methanol to which a catalytic amount of p-toluene sulfonic acid has been added. The sample is refluxed overnight. After cooling and evaporation of the solvent, the above-identified product is isolated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.25 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
10.06 mmol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
7.3 mmol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A solution of Na2CO30.10 H2O Na2CO3.10 H2O (7.3 mmol) in H2O (10 ml) is emulsified under vigorous stirring at about room temperature or slightly elevated temperature with a solution of 2-nitro-3-methoxypyridine (4.25 mmol) and tetrabutylammonium bromide (10.06 mmol) as phase transfer catalyst in methylene chloride (˜20 mL). 2-phenyl-5(4H)-oxazolone (˜60 mmol) is added in several portions during one hour. The layers are separated and the aqueous phase is washed with CH2Cl2. The combined organic solutions are dried with Na2SO4 and is are evaporated under reduced pressure. The residue is chromatographed in silica gel starting with petroleum ether to which methylene chloride is gradually added. After recrystallizing, the complex is placed in refluxing methanol to which a catalytic amount of p-toluene sulfonic acid has been added. The sample is refluxed overnight. After cooling and evaporation of the solvent, the above-identified product is isolated.
Name
H2O Na2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.25 mmol
Type
reactant
Reaction Step Two
Quantity
60 mmol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
10.06 mmol
Type
catalyst
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
7.3 mmol
Type
solvent
Reaction Step Seven

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